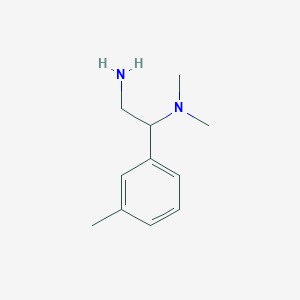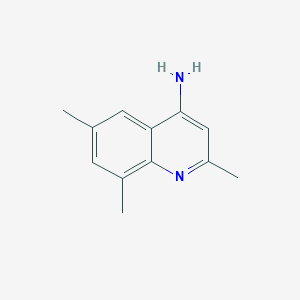![molecular formula C12H6BrCl2N3 B1284463 3-Bromo-6-chloro-2-(4-chlorophenyl)imidazo[1,2-b]pyridazine CAS No. 951625-71-1](/img/structure/B1284463.png)
3-Bromo-6-chloro-2-(4-chlorophenyl)imidazo[1,2-b]pyridazine
Übersicht
Beschreibung
3-Bromo-6-chloro-2-(4-chlorophenyl)imidazo[1,2-b]pyridazine is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. This compound is characterized by the presence of bromine, chlorine, and a chlorophenyl group attached to the imidazo[1,2-b]pyridazine core. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Wirkmechanismus
Target of Action
The primary target of 3-Bromo-6-chloro-2-(4-chlorophenyl)imidazo[1,2-b]pyridazine is the Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1) . This kinase plays a crucial role in the life cycle of the Plasmodium falciparum, the parasite responsible for the most severe form of malaria.
Mode of Action
This compound acts as an inhibitor of PfCDPK1 . By binding to this kinase, it disrupts the normal biochemical processes of the parasite, thereby inhibiting its growth and proliferation.
Pharmacokinetics
Like other imidazopyridines, it is expected to have good bioavailability due to its fused bicyclic structure .
Biochemische Analyse
Biochemical Properties
3-Bromo-6-chloro-2-(4-chlorophenyl)imidazo[1,2-b]pyridazine plays a significant role in biochemical reactions, primarily through its interactions with enzymes, proteins, and other biomolecules. One of the key interactions involves Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1), an enzyme crucial for the survival and proliferation of the malaria parasite The compound acts as an inhibitor of PfCDPK1, thereby disrupting the parasite’s life cycle and offering potential as an antimalarial agent
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In particular, the compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. By inhibiting PfCDPK1, this compound disrupts calcium signaling within the malaria parasite, leading to impaired cellular functions and ultimately cell death . This disruption of calcium signaling can also affect other cellular processes, such as gene expression and metabolic pathways, highlighting the compound’s potential as a therapeutic agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of PfCDPK1, inhibiting its enzymatic activity and preventing the phosphorylation of downstream targets . This inhibition disrupts the parasite’s calcium signaling pathway, leading to a cascade of cellular events that ultimately result in cell death. Additionally, this compound may interact with other kinases and proteins, further influencing cellular signaling and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for sustained inhibition of PfCDPK1 and prolonged disruption of calcium signaling
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that the compound exhibits dose-dependent inhibition of PfCDPK1, with higher doses leading to more significant disruption of calcium signaling and greater antimalarial activity At high doses, the compound may also exhibit toxic or adverse effects, highlighting the importance of determining an optimal therapeutic dosage
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to its interactions with enzymes and cofactors. The compound’s inhibition of PfCDPK1 affects the parasite’s calcium signaling pathway, leading to alterations in metabolic flux and metabolite levels . Additionally, this compound may interact with other enzymes involved in cellular metabolism, further influencing metabolic pathways and cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that influence its activity and efficacy. The compound is likely transported via specific transporters or binding proteins, which facilitate its localization and accumulation within target cells . Understanding the mechanisms of transport and distribution is essential for optimizing the compound’s therapeutic potential and minimizing off-target effects.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is likely directed to specific cellular compartments or organelles through targeting signals or post-translational modifications This localization is essential for the compound’s inhibition of PfCDPK1 and disruption of calcium signaling, as it ensures that the compound reaches its intended targets within the cell
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-chloro-2-(4-chlorophenyl)imidazo[1,2-b]pyridazine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the imidazo[1,2-b]pyridazine core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine derivatives and α-haloketones.
Introduction of the bromine and chlorine substituents: Halogenation reactions using reagents like bromine and chlorine can be employed to introduce the bromine and chlorine atoms at specific positions on the imidazo[1,2-b]pyridazine core.
Attachment of the chlorophenyl group: This step can be accomplished through cross-coupling reactions such as Suzuki or Heck coupling, using appropriate chlorophenylboronic acids or chlorophenyl halides as coupling partners.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-6-chloro-2-(4-chlorophenyl)imidazo[1,2-b]pyridazine can undergo various chemical reactions, including:
Substitution reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and reduction reactions: The compound can undergo oxidation or reduction under appropriate conditions to form different derivatives.
Cross-coupling reactions: The chlorophenyl group can participate in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or amines can be used under conditions like reflux in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed under anhydrous conditions.
Cross-coupling: Palladium or nickel catalysts, along with appropriate ligands and bases, can be used in solvents like toluene or dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido, thiol, or amino derivatives, while cross-coupling reactions can produce various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-Bromo-6-chloro-2-(4-chlorophenyl)imidazo[1,2-b]pyridazine has several scientific research applications, including:
Medicinal chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biological studies: The compound is used in studies to understand its effects on cellular processes and its potential as a lead compound for drug development.
Chemical biology: It serves as a tool compound to probe biological pathways and mechanisms.
Material science: The compound’s unique structural features make it useful in the development of novel materials with specific properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Bromo-6-chloroimidazo[1,2-b]pyridazine
- 2-(4-Chlorophenyl)imidazo[1,2-b]pyridazine
- 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-b]pyridazine
Uniqueness
3-Bromo-6-chloro-2-(4-chlorophenyl)imidazo[1,2-b]pyridazine is unique due to the specific combination of bromine, chlorine, and chlorophenyl substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
IUPAC Name |
3-bromo-6-chloro-2-(4-chlorophenyl)imidazo[1,2-b]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6BrCl2N3/c13-12-11(7-1-3-8(14)4-2-7)16-10-6-5-9(15)17-18(10)12/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOOBYVROFBSXFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N3C(=N2)C=CC(=N3)Cl)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6BrCl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201190832 | |
| Record name | 3-Bromo-6-chloro-2-(4-chlorophenyl)imidazo[1,2-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201190832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951625-71-1 | |
| Record name | 3-Bromo-6-chloro-2-(4-chlorophenyl)imidazo[1,2-b]pyridazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951625-71-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-6-chloro-2-(4-chlorophenyl)imidazo[1,2-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201190832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(1-Piperazinylmethyl)cyclohexyl]methanol](/img/structure/B1284381.png)



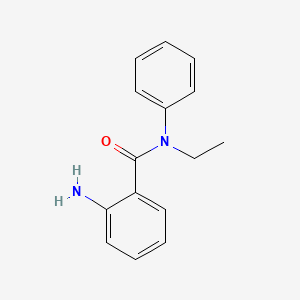

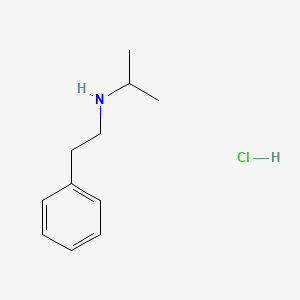
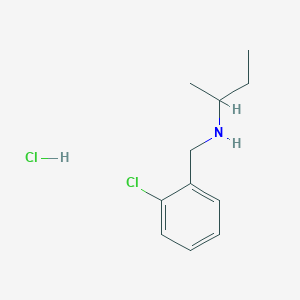
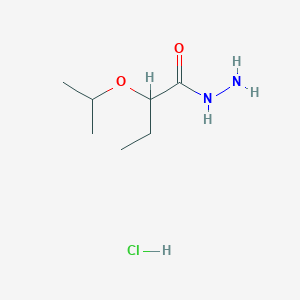

![4-((2,3-Dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzoic acid](/img/structure/B1284407.png)
